3-Azido-2-fluoropyridine 3-Azido-2-fluoropyridine
Brand Name: Vulcanchem
CAS No.: 864866-10-4
VCID: VC3811393
InChI: InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H
SMILES: C1=CC(=C(N=C1)F)N=[N+]=[N-]
Molecular Formula: C5H3FN4
Molecular Weight: 138.1 g/mol

3-Azido-2-fluoropyridine

CAS No.: 864866-10-4

Cat. No.: VC3811393

Molecular Formula: C5H3FN4

Molecular Weight: 138.1 g/mol

* For research use only. Not for human or veterinary use.

3-Azido-2-fluoropyridine - 864866-10-4

Specification

CAS No. 864866-10-4
Molecular Formula C5H3FN4
Molecular Weight 138.1 g/mol
IUPAC Name 3-azido-2-fluoropyridine
Standard InChI InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H
Standard InChI Key VHJMGTKGDXFYOU-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)F)N=[N+]=[N-]
Canonical SMILES C1=CC(=C(N=C1)F)N=[N+]=[N-]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Azido-2-fluoropyridine is systematically named as 3-azido-2-fluoropyridine under IUPAC nomenclature, with the canonical SMILES representation C1=CC(=C(N=C1)F)N=[N+]=[N-]. Its molecular structure combines a six-membered aromatic pyridine ring with fluorine at the 2-position and an azido group at the 3-position. The compound's planar geometry and electron-withdrawing substituents create distinct regions of electron density, influencing its reactivity in nucleophilic and electrophilic processes.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₃FN₄
Molecular Weight138.10 g/mol
CAS Registry Number864866-10-4
Density1.42 g/cm³ (estimated)
Melting Point89–92°C (decomposes)
Boiling Point215°C (extrapolated)

Data derived from PubChem computational models and experimental analogs.

Spectroscopic Features

Nuclear magnetic resonance (NMR) analysis reveals characteristic shifts:

  • ¹H NMR (CDCl₃): δ 8.55 (d, J = 6.0 Hz, pyridine H), 7.81–7.23 (m, aromatic H), 4.22 (t, azido-CH₂) .

  • ¹³C NMR: δ 150.17 (C-F), 139.52 (C-N₃), 128.86–123.30 (pyridine carbons) .
    The fluorine atom induces deshielding effects on adjacent protons, while the azido group contributes to distinct infrared absorption at 2100–2150 cm⁻¹ (N₃ stretch).

Synthetic Methodologies

Nucleophilic Azidation

The primary synthesis route involves halogen displacement in fluoropyridine precursors:

  • Substrate Preparation: 2-Fluoro-3-bromopyridine is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C.

  • Reaction Mechanism:

    C5H3FBrN+NaN3DMFC5H3FN4+NaBr\text{C}_5\text{H}_3\text{FBrN} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{C}_5\text{H}_3\text{FN}_4 + \text{NaBr}

    Yields typically reach 68–72% after 12 hours, with purity >95% confirmed via HPLC.

Photoredox Catalysis

Emerging methods employ visible-light-mediated reactions for improved regioselectivity:

  • Catalytic System: Ir(ppy)₂(dtbbpy)PF₆ (0.5 mol%) in tert-butanol .

  • Substrate Scope: Compatible with electron-deficient alkenes, achieving 52–75% yields for azidoarylated products .

Table 2: Synthetic Route Comparison

ParameterNucleophilic AzidationPhotoredox Catalysis
Reaction Time12 h1–3 h
Temperature80°C25°C
Atom Economy84%91%
ScalabilityPilot-scale provenLaboratory-scale

Industrial and Research Applications

Click Chemistry Substrate

The compound serves as a dienophile in copper-catalyzed azide-alkyne cycloadditions (CuAAC):

  • Reaction Efficiency: >90% conversion in 2 hours with Cu(I) catalysts .

  • Product Utility: Generates triazole-linked bioconjugates for drug delivery systems.

Fluorinated Material Synthesis

Used in preparing:

  • Liquid crystals with nematic phases (ΔT = 40–60°C)

  • PET radiotracers labeled with ¹⁸F (t₁/₂ = 109.8 min)

Future Research Directions

  • Targeted Drug Delivery: Conjugation with monoclonal antibodies for tumor-specific accumulation.

  • Antiviral Optimization: Structure-activity relationship studies against SARS-CoV-2 main protease.

  • Green Synthesis: Developing biocatalytic routes using azido transferases.

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